CP 47497
CAS No.: 70434-82-1
Cat. No.: VC0004695
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70434-82-1 |
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Molecular Formula | C21H34O2 |
Molecular Weight | 318.5 g/mol |
IUPAC Name | 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol |
Standard InChI | InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m1/s1 |
Standard InChI Key | ZWWRREXSUJTKNN-AEFFLSMTSA-N |
Isomeric SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2CCC[C@@H](C2)O)O |
SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Appearance | Assay:≥95%A crystalline solid |
Chemical Identity and Structural Characteristics
Molecular Composition
CP 47,497 has the molecular formula C21H34O2 and a molecular weight of 318.5 g/mol . Its IUPAC name, rel-2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol, reflects a non-classical cannabinoid structure lacking the traditional tricyclic benzopyran core . The compound features:
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A phenolic ring substituted with a 1,1-dimethylheptyl group at position 5
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A cyclohexanol moiety at position 2 in a cis (1R,3S) configuration
Physicochemical Properties
Key computed properties include:
Property | Value | Method |
---|---|---|
XLogP3 | 6.7 | PubChem XLogP3 3.0 |
Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
Rotatable Bonds | 7 | Cactvs 3.4.8.18 |
Exact Mass | 318.255880323 Da | PubChem 2.2 |
The high lipophilicity (LogP >6) facilitates blood-brain barrier penetration, explaining its central nervous system activity .
Pharmacological Profile
Receptor Binding Dynamics
CP 47,497 demonstrates 3–28-fold greater potency than THC in cannabinoid receptor assays :
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CB1 Affinity: Ki = 2.1 nM (vs. THC’s 40.7 nM)
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CB2 Affinity: Ki = 3.7 nM (vs. THC’s 36.4 nM)
The cis cyclohexanol configuration is critical for receptor interaction, as demonstrated by diminished activity in 1-deoxy analogs .
Functional Activity
In vivo studies reveal characteristic cannabinoid effects:
Drug discrimination experiments show complete substitution for THC in rats, with an absolute threshold dose 3–14× lower than THC .
Toxicological Implications
Cellular Toxicity
CP 47,497 induces apoptosis in NG 108-15 neuroblastoma cells through CB1-mediated mechanisms:
Pretreatment with CB1 antagonist AM251 (1 µM) reduces cell death by 74%, confirming receptor-specific toxicity .
Behavioral Toxicity
Acute exposure in rodents produces:
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Locomotor Suppression: 68% reduction in open-field activity (1 mg/kg)
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Anxiogenic Effects: 35% fewer open-arm entries in elevated plus maze
Regulatory Status and Forensic Identification
Scheduling and Control
The DEA designated CP 47,497 as Schedule I in 2011 based on:
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No accepted medical use
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High abuse potential (≥3× THC in self-administration models)
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Public health risks from adulterated herbal products (e.g., "Spice")
Analytical Characterization
Forensic laboratories employ:
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GC-MS: Base peak m/z 318 (molecular ion), key fragments at m/z 173, 215
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NMR: Characteristic cyclohexanol protons at δ 3.65 (1H, dd, J=10.4, 4.2 Hz)
Research Applications and Analog Development
Tool Compound Use
CP 47,497 facilitates:
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CB1/CB2 receptor localization studies
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Allosteric modulation research (e.g., Org 27569 interactions)
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Tolerance mechanism investigations
Structural Analogs
Modification of the dimethylheptyl side chain yields homologs with varied pharmacokinetics:
Homolog (n) | CB1 Ki (nM) | CB2 Ki (nM) | Duration of Action |
---|---|---|---|
C6 (n=4) | 5.2 | 8.1 | 2.3 h |
C8 (n=6) | 1.8 | 3.3 | 4.1 h |
The C8 homologue (cannabicyclohexanol) shows enhanced oral bioavailability (F = 34% vs. 12% for CP 47,497) .
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